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Compound of Interest

Compound Name: 3-Bromo-2-nitrotoluene

Cat. No.: B1267226

3-Bromo-2-nitrotoluene (C7HsBrNO2) possesses a substitution pattern on the toluene
backbone that dictates its unique spectral signature. The interplay between the electron-
donating methyl group and the electron-withdrawing nitro and bromo groups creates a distinct
electronic environment for each nucleus, which is directly observable in its NMR, IR, and MS
spectra.

Caption: Structure of 3-Bromo-2-nitrotoluene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms. In 3-
bromo-2-nitrotoluene, the aromatic protons are deshielded due to the electron-withdrawing
effects of the nitro and bromo groups.

Table 1: *H NMR Spectral Data of 3-Bromo-2-nitrotoluene
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) Chemical Shift () o Coupling Constant
Assigned Proton Multiplicity
ppm (J) Hz
H6 ~7.6 d ~8.0
H4 ~7.4 d ~8.0
H5 ~7.2 t ~8.0
CHs ~2.5 S N/A

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.
Expert Interpretation:

e The aromatic protons (H4, H5, H6) appear in the downfield region, characteristic of protons
on a benzene ring. The electron-withdrawing nitro group significantly influences the chemical
shifts of adjacent protons.

o The methyl protons (CHs) appear as a singlet, as there are no adjacent protons to couple
with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol: Acquiring a High-Resolution *H NMR Spectrum

o Sample Preparation: Accurately weigh 10-20 mg of 3-bromo-2-nitrotoluene and dissolve it
in approximately 0.6 mL of a deuterated solvent (e.g., CDClIs) in an NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (3 0.00).

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e Tuning and Shimming: Tune the probe to the correct frequency and perform automated or
manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-
resolved peaks.

e Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. A
sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
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e Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction
to obtain the final spectrum.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: 13C NMR Spectral Data of 3-Bromo-2-nitrotoluene

Assigned Carbon Chemical Shift (8) ppm
C-NO2 ~150

C-CHs ~135

Aromatic CH ~134, 130, 126

C-Br ~120

CHs ~20

Note: These are approximate chemical shifts. The specific assignment of the aromatic CH
carbons can be confirmed with 2D NMR techniques.

Expert Interpretation:

e The carbon attached to the nitro group (C-NO3) is the most downfield due to the strong
electron-withdrawing nature of this group.

e The carbon bearing the bromine atom (C-Br) is also shifted downfield.

» The methyl carbon (CHs) appears at the highest field, which is typical for sp3-hybridized
carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Table 3: Characteristic IR Absorption Bands for 3-Bromo-2-nitrotoluene
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Wavenumber (cm~—?) Vibration Type Functional Group
1550-1475 Asymmetric Stretch Aromatic Nitro (NO2)
1360-1290 Symmetric Stretch Aromatic Nitro (NO2)
3100-3000 C-H Stretch Aromatic

~1600, ~1475 C=C Stretch Aromatic Ring
~800-600 C-Br Stretch Aryl Halide

Expert Interpretation:

e The most prominent and diagnostic peaks in the IR spectrum are the strong absorptions
corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2]
[3][4][5] The conjugation with the aromatic ring shifts these bands to slightly lower
wavenumbers compared to aliphatic nitro compounds.[2][3][4]

e The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000
cm~1 and the C=C skeletal vibrations in the 1600-1475 cm~1 region.

e The C-Br stretching vibration is expected in the fingerprint region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

o Sample Preparation: Place a small amount of the solid 3-bromo-2-nitrotoluene sample
directly onto the ATR crystal.

e Background Scan: With the ATR accessory clean and empty, run a background scan to
account for atmospheric COz and H20.

e Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,
and then acquire the sample spectrum.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Expected Key lons in the Mass Spectrum of 3-Bromo-2-nitrotoluene

m/z Value Interpretation

Molecular ion peak [M]* (characteristic isotopic

215/217 _
pattern for bromine)

169/171 [M - NO2J*

90 [C7Hs6]*

Expert Interpretation:

e The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 215 and
217, with approximately equal intensity. This is the characteristic isotopic signature of a
molecule containing one bromine atom (7°Br and 81Br isotopes).[6]

o Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro
group (NO2), which would result in a fragment ion at m/z 169/171.[7]

o Further fragmentation can lead to the formation of other characteristic ions, such as the
tropylium ion or related structures.
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Caption: A generalized workflow for the mass spectrometric analysis of 3-bromo-2-
nitrotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. orgchemboulder.com [orgchemboulder.com]
. orgchemboulder.com [orgchemboulder.com]

. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

. spectroscopyonline.com [spectroscopyonline.com]

1
2
3
¢ 4. benchchem.com [benchchem.com]
5
6. chem.libretexts.org [chem.libretexts.org]
7

. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Molecular Structure and Its Spectroscopic Implications].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267226#spectral-data-nmr-ir-ms-of-3-bromo-2-
nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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